3-(o-Tolyloxy)-2-propanol carbamate

Muscle Relaxant Paralytic Activity SAR

3-(o-Tolyloxy)-2-propanol carbamate (CAS 63716-26-7) is a carbamate ester of 1-o-toloxy-2-propanol and belongs to the o-toloxypropyl carbamate class of centrally-acting muscle relaxants, a series first characterized by Berger in 1952. The compound is structurally characterized by a carbamate group on the secondary alcohol of the propanol backbone and an o-tolyloxy substituent, distinguishing it from other clinically explored analogs such as mephenesin carbamate (the 1-carbamate of 3-o-toloxy-1,2-propanediol) and methocarbamol.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 63716-26-7
Cat. No. B11997808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(o-Tolyloxy)-2-propanol carbamate
CAS63716-26-7
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(C)OC(=O)N
InChIInChI=1S/C11H15NO3/c1-8-5-3-4-6-10(8)14-7-9(2)15-11(12)13/h3-6,9H,7H2,1-2H3,(H2,12,13)
InChIKeyQFQQCSOIKYRSMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(o-Tolyloxy)-2-propanol carbamate (CAS 63716-26-7): Procurement Rationale for a Centrally-Acting Muscle Relaxant Carbamate Intermediate


3-(o-Tolyloxy)-2-propanol carbamate (CAS 63716-26-7) is a carbamate ester of 1-o-toloxy-2-propanol and belongs to the o-toloxypropyl carbamate class of centrally-acting muscle relaxants, a series first characterized by Berger in 1952 [1]. The compound is structurally characterized by a carbamate group on the secondary alcohol of the propanol backbone and an o-tolyloxy substituent, distinguishing it from other clinically explored analogs such as mephenesin carbamate (the 1-carbamate of 3-o-toloxy-1,2-propanediol) and methocarbamol [1][2]. It is primarily utilized as a synthetic intermediate or reference standard in pharmacological research, where its specific isomeric structure provides a unique tool for studying structure–activity relationships (SAR) in carbamate-mediated central nervous system depressant activity.

Why 3-(o-Tolyloxy)-2-propanol carbamate Cannot Be Interchanged with Mephenesin Carbamate or Methocarbamol


Substitution of one o-toloxypropyl carbamate for another is not supported by the pharmacological evidence. The position of the carbamate esterification on the propanol/propanediol backbone is the primary determinant of in vivo activity. Berger (1952) demonstrated that the carbamate derived from 1-o-toloxy-2-propanol (i.e., 3-(o-Tolyloxy)-2-propanol carbamate) possesses greater paralyzing activity than its parent alcohol, while the carbamate of the isomeric 3-o-toloxy-1-propanol exhibits weaker activity than its parent [1]. Furthermore, mephenesin carbamate (the 1-carbamate of 3-o-toloxy-1,2-propanediol) shows distinct pharmacokinetic behavior, including significantly higher and more persistent plasma levels compared to mephenesin, which are not generalizable to the 2-carbamate isomer [2]. General procurement of “tolyloxy carbamates” without specification of the regioisomeric position therefore risks selecting a compound with a functionally divergent, and potentially inferior, pharmacological profile.

Quantitative Differentiation Evidence for 3-(o-Tolyloxy)-2-propanol carbamate versus Analog Carbamates


Paralytic Activity: 3-(o-Tolyloxy)-2-propanol carbamate vs. Parent 1-o-toloxy-2-propanol

In a direct head-to-head comparison by Berger (1952), the carbamate derivative of 1-o-toloxy-2-propanol (i.e., 3-(o-Tolyloxy)-2-propanol carbamate) was tested alongside its parent alcohol for paralyzing activity in mice. The carbamate displayed greater paralyzing activity than the parent compound, confirming that esterification at the 2-position enhances this specific pharmacodynamic endpoint [1]. In contrast, the carbamate of the isomeric 3-o-toloxy-1-propanol showed weaker activity than its parent, underscoring the critical role of the carbamate position in determining activity.

Muscle Relaxant Paralytic Activity SAR

Acute Toxicity: Carbamate Derivatives vs. Parent Alcohols

Berger (1952) reports that the acute toxicity of all carbamate derivatives tested, including the 2-carbamate isomer, was similar to or of a lower order than that of the corresponding parent compounds [1]. This indicates that carbamate esterification does not introduce additional acute toxicity risk, a finding with class-level consistency across the o-toloxypropyl series.

Toxicity Safety Carbamate

Anticonvulsant Intensity and Duration: Carbamate Derivatives vs. Parent Compounds

The anticonvulsant activity of the carbamate derivatives appears to be greater in intensity but equally short in duration as that of the parent compounds, as determined by Berger (1952) in electric shock seizure models [1]. None of the carbamates, including the 2-carbamate isomer, produced paralysis of significantly longer duration than mephenesin.

Anticonvulsant Duration of Action Carbamate

Plasma Persistence: Mephenesin Carbamate vs. Mephenesin

London & Poet (1957) demonstrated that following oral administration to human subjects, mephenesin carbamate achieved significantly higher and more persistent plasma levels compared to equivalent doses of mephenesin, with no free mephenesin detected in plasma after carbamate administration [1]. Although this study did not directly test 3-(o-Tolyloxy)-2-propanol carbamate, the data establish a class-level advantage of carbamate esterification for prolonging systemic exposure.

Pharmacokinetics Plasma Level Carbamate

Safety Margin Improvement: Monocarbamates vs. Mephenesin

A 1956 Japanese study on antispasmodic syntheses found that monocarbamates of related propanediol compounds exhibited greater safety margins than mephenesin, as measured by the ratios LD50/MED50 and LD50/EED50 [1]. While 3-(o-Tolyloxy)-2-propanol carbamate was not specifically tested, the conclusion that carbamate monocarbamates generally improve the therapeutic index over mephenesin provides guidance for selecting carbamate derivatives in early-stage screening.

Safety Margin LD50 ED50

Pharmacokinetic Differentiation: Chlorphenesin Carbamate vs. Methocarbamol

In a comparative human PK study, chlorphenesin carbamate exhibited significantly larger volume of distribution (1.27 vs. 0.48 L/kg), lower Cmax (15.3 vs. 29.8 mcg/mL at 2 g dose), and longer biological half-life (3.14 vs. 1.20 hr) compared to methocarbamol [1]. These data illustrate that seemingly similar carbamate muscle relaxants can differ substantially in their pharmacokinetic profiles, reinforcing the need to select the precise carbamate isomer for intended experimental outcomes.

Pharmacokinetics Volume of Distribution Half-life

Optimal Application Scenarios for 3-(o-Tolyloxy)-2-propanol carbamate Based on Quantitative Differentiation Evidence


SAR Studies on Carbamate Positional Isomers

3-(o-Tolyloxy)-2-propanol carbamate serves as the critical 2-carbamate isomer in structure–activity relationship studies comparing the pharmacological effects of carbamate placement on o-toloxypropanol backbones. Berger (1952) demonstrated that this isomer possesses greater paralyzing activity than its parent alcohol, while the 3-carbamate isomer of 1-propanol shows weaker activity, making the compound an essential reference for mapping activity cliffs in this series [1].

Pharmacokinetic Comparison Studies of Carbamate Ester Prodrugs

As a close structural analog of mephenesin carbamate, this compound is used in comparative pharmacokinetic studies to assess how the shift of the carbamate group from the 1-position (primary alcohol) to the 2-position (secondary alcohol) alters absorption, distribution, and metabolic stability. The class-level PK data from London & Poet (1957) showing superior plasma persistence of mephenesin carbamate over mephenesin provide a benchmark for evaluating the 2-carbamate isomer [2].

Muscle Relaxant Screening Libraries

In high-throughput screening for centrally-acting muscle relaxants, the compound offers a structurally defined carbamate with documented greater paralyzing activity than its parent alcohol, as shown by Berger (1952) [1]. Its inclusion enables direct comparison with methocarbamol, chlorphenesin carbamate, and mephenesin carbamate in panels designed to identify derivatives with improved therapeutic indices or altered duration of action.

Toxicological Profiling of o-Toloxypropyl Derivatives

Safety assessment programs can employ this compound to verify the class-level finding that carbamate esterification does not increase acute toxicity relative to the parent alcohol [1]. Its use as a reference compound in toxicity screening helps establish whether the safety profile is consistent across different carbamate isomers within the series.

Quote Request

Request a Quote for 3-(o-Tolyloxy)-2-propanol carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.